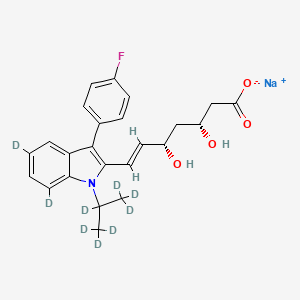
Glisoxepid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glisoxepid-d4 is an isotope-labeled compound of Glisoxepide, a sulfonylurea derivative used in the treatment of diabetes mellitus type 2. The compound is primarily used in scientific research to study metabolic pathways and other biochemical processes.
Vorbereitungsmethoden
The synthesis of Glisoxepid-d4 involves the incorporation of deuterium atoms into the Glisoxepide molecule. This is typically achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis. Industrial production methods for this compound are not widely documented, but they likely follow similar protocols to those used for other deuterated compounds, involving stringent reaction conditions to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Glisoxepid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Glisoxepid-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, helping to elucidate the structure and dynamics of molecules.
Biology: It is used to study metabolic pathways and enzyme kinetics, providing insights into the biochemical processes within cells.
Medicine: It aids in the development of new antidiabetic drugs by serving as a model compound for studying drug metabolism and pharmacokinetics.
Industry: It is used in the quality control of pharmaceuticals, ensuring the consistency and purity of drug formulations.
Wirkmechanismus
Glisoxepid-d4 functions similarly to Glisoxepide, acting as a hypoglycemic sulfonylurea agent. It stimulates the beta cells of the islets of Langerhans in the pancreas to release insulin. This is achieved by closing the ATP-sensitive potassium channels in the pancreatic beta cells, leading to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Glisoxepid-d4 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea derivatives. Similar compounds include:
Glisoxepide: The non-deuterated form, used as an oral antidiabetic drug.
Glibenclamide: Another sulfonylurea derivative with a similar mechanism of action.
Glipizide: A sulfonylurea used to treat type 2 diabetes, known for its rapid onset of action.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1795033-41-8 |
|---|---|
Molekularformel |
C20H27N5O5S |
Molekulargewicht |
453.55 |
IUPAC-Name |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
InChI-Schlüssel |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
Synonyme |
N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)


![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)





